5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine belongs to the class of pyrazolo[3,4-C]pyridines, which are bicyclic compounds characterized by a pyrazole ring fused to a pyridine ring. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific compound is classified as a halogenated derivative due to the presence of a chlorine atom at the 5-position of the pyrazolo ring. This modification can influence its reactivity and biological properties.
The synthesis of 5-chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine can be achieved through several methods. A notable approach involves the use of 5-halo-pyrazolo[3,4-C]pyridine scaffolds. The synthesis typically starts with halogenation reactions followed by various functionalization techniques:
The molecular structure of 5-chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine can be described as follows:
The compound's structural configuration contributes to its chemical reactivity and biological activity. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can be used to confirm its structure .
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine participates in various chemical reactions due to its electrophilic and nucleophilic sites:
These reactions allow for the diversification of chemical structures derived from 5-chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, which is crucial for drug discovery .
The mechanism of action for compounds like 5-chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine often involves interactions with biological targets such as enzymes or receptors:
Understanding these mechanisms is critical for evaluating its potential therapeutic effects in diseases such as cancer or inflammation .
The physical and chemical properties of 5-chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine include:
These properties are essential for determining suitable conditions for handling and application in laboratory settings .
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine has several scientific applications:
The Huisgen indazole synthesis, classically involving the cyclization of ortho-alkyl azidoarenes, was adapted by Silva Júnior and Chapman to construct the pyrazolo[3,4-c]pyridine scaffold. This method employs ortho-chloro nicotinaldehyde derivatives undergoing nucleophilic substitution with hydrazine, followed by copper-catalyzed intramolecular cyclization. A critical advancement involved solvent optimization: Introducing dichloroethane (DCE) as a co-solvent with tetrahydrofuran significantly improved reaction scalability and product isolation efficiency. The DCE/THF mixture (3:1 v/v) facilitated higher substrate concentrations (up to 0.5 M) while suppressing tar formation, enabling isolation of N-acetyl-protected intermediates 3 in >85% purity without chromatographic purification. Subsequent deacetylation with sodium methoxide in methanol furnished the 5-halo-1H-pyrazolo[3,4-c]pyridines 4 in near-quantitative yields (92–96%) across multi-gram scales. This adaptation addressed key limitations of classical Huisgen protocols, including poor functional group tolerance and laborious purification, establishing a robust entry to the core heterocycle [1] [6].
Regioselective halogen installation at C-5 exploits inherent electronic asymmetry within the pyrazolo[3,4-c]pyridine ring. Computational studies reveal that C-5 possesses the lowest pKa value (estimated ΔpKa >3 units vs. C-3/C-7) due to flanking electron-withdrawing N-atoms, rendering it kinetically and thermodynamically favored for electrophilic substitution. Halogenation employs N-halosuccinimides (NXS; X = Cl, Br) under mild conditions (0–25°C, dichloromethane). Optimization demonstrated that:
Table 1: Optimization of C-5 Chlorination using N-Chlorosuccinimide (NCS)
N-Protecting Group | Catalyst | NCS Equiv. | Temp (°C) | Time (h) | C-5 Selectivity (Ratio) | Yield (%) |
---|---|---|---|---|---|---|
None (Free NH) | None | 1.2 | 25 | 24 | 5:1 | 65 |
Acetyl | None | 1.05 | 0 | 6 | >20:1 | 85 |
Acetyl | pTsOH (10%) | 1.05 | 25 | 1.5 | >20:1 | 94 |
Controlling N-alkylation regiochemistry (N-1 vs. N-2) is paramount for directing subsequent functionalization vectors. Systematic screening identified conditions for isomer-dictated synthesis:
Table 2: N-Protection Strategies for Regiocontrol
Protection | Base/Conditions | Time | Major Isomer (Yield) | Minor Isomer (Yield) | Regioselectivity (N-1:N-2) |
---|---|---|---|---|---|
Mesyl (Ms) | MsCl, NaH, THF, 0°C | 2 h | N-1 5a (92%) | None | >99:1 |
THP | DHP, pTsOH, DCM, rt, 2 h | 2 h | N-2 6b (75%) | N-1 6a (6%) | 1:12.5 |
THP | DHP, pTsOH, DCM, rt, 22 h | 22 h | N-1 6a (82%) | None | >99:1 |
SEM | SEMCl, NaH, THF, 0°C (Br) | 6 h | N-1 8a (47%) | N-2 8b (26%) | 1.8:1 |
SEM | SEMCl, Cy2MeN, THF, 0°C (Cl) | 18 h | N-2 9b (44%) | N-1 9a (21%) | 1:2.1 |
C-3 functionalization leverages iridium-catalyzed C–H borylation, exploiting the inherent electron-rich character of the 5-membered ring. Optimized conditions use [Ir(COD)OMe]₂ (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%) and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in tetrahydrofuran at 80°C. Both N-1-SEM (9a) and N-2-SEM (9b) protected 5-chloro substrates underwent clean borylation at C-3 within 4 hours, yielding boronate esters 13a/b in 85–89% yield. Subsequent Suzuki–Miyaura cross-coupling required tailored conditions:
This two-step sequence enabled diverse C-3-arylated derivatives critical for fragment-based drug discovery libraries [1] [5].
Table 3: Suzuki–Miyaura Coupling at C-3 of N-Protected 5-Chloro-pyrazolo[3,4-c]pyridines
N-Protection | Electrophile | Additive | Conditions | Product Yield (%) |
---|---|---|---|---|
N-1-SEM (13a) | 4-CN-C₆H₄-I | None | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | 60 |
N-1-SEM (13a) | 4-MeO-C₆H₄-I | None | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | 47 |
N-2-SEM (13b) | 4-CF₃-C₆H₄-Br | CuCl (1.0 equiv) | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | 48 |
N-2-SEM (13b) | 3-Pyridyl-Br | CuCl (1.0 equiv) | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | 31 |
Functionalizing the electron-deficient C-7 position (pyridine ring) required specialized metalation strategies. Conventional lithiation (n-butyllithium) proved ineffective (<10% yield), prompting use of the mixed magnesium–lithium amide base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl). Key findings:
The optimized protocol (−40°C, THF, 1 h, N-1-SEM protected substrate) enabled access to C-7-functionalized analogs, completing the vectorial elaboration toolkit for this pharmacophore core [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: